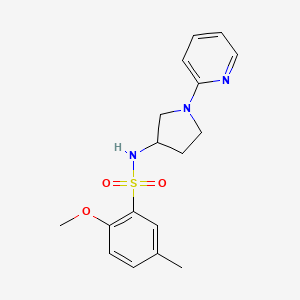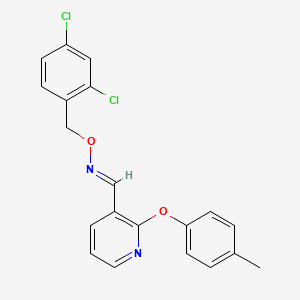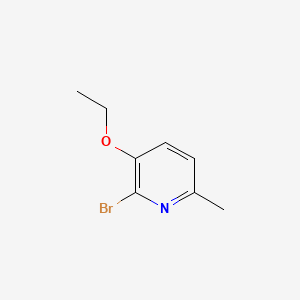
(E)-3-(2-acetylanilino)-1-(4-phenylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.), its physical state at room temperature, and its color.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes its reactivity with other substances, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure of N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone : This study highlights the crystal structure of a related compound, showcasing the molecule's non-planar nature and confirming the double bond character of the central C=N bond through X-ray diffraction analysis. The findings contribute to the understanding of the structural aspects of such compounds (Analytical Sciences: X-ray Structure Analysis Online, 2008).
Molecular Structure and Reactivity
- Molecular structure, FT-IR, and NBO analysis : This research presents the synthesis and structural confirmation of a similar compound using FT-IR and X-ray diffraction, alongside computational studies to understand its vibrational wavenumbers and molecular stability. The study reveals insights into the compound's hyper-conjugative interactions and electron density transfer, suggesting implications for its chemical reactivity and potential applications in materials science (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2014).
Synthetic Chemistry and Material Science Applications
- One-Pot Synthesis of Phosphanylbis(N-arylglycines) : Demonstrating a one-pot, three-component synthesis involving a compound with similar structural motifs, this study explores its utility in creating novel ligands for potential use in catalysis and transition metal compounds. The research provides insights into the synthetic versatility and potential applications of such compounds in designing new materials and catalysts (European Journal of Inorganic Chemistry, 2016).
Polymer Science
- Poly(thiophenylanilino) and poly(furanylanilino) polymers : This study introduces novel hybrid polymers derived from related compounds, highlighting their synthesis, electrochemical polymerization, and potential as electroactive materials. The research underscores the importance of such compounds in developing new materials with desirable electronic properties for applications in electronics and material science (Journal of Materials Science, 2008).
Safety And Hazards
This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, environmental impact, etc. It also includes recommendations for safe handling, storage, and disposal.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound, modifications that could enhance its properties, or new methods of synthesis.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist in the field or conduct laboratory experiments. Always remember to handle chemicals safely and responsibly.
properties
IUPAC Name |
(E)-3-(2-acetylanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-17(25)21-9-5-6-10-22(21)24-16-15-23(26)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-16,24H,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOUNGUVRXZSSD-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-acetylanilino)-1-(4-phenylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)


![4-[2-(4-Chlorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2994337.png)






![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)
![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)

